[1-(4-chlorobenzyl)-1H-indol-3-yl](thiophen-2-yl)methanone
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Overview
Description
1-(4-chlorobenzyl)-1H-indol-3-ylmethanone: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound, in particular, features a unique structure that combines an indole moiety with a thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be functionalized to introduce the 4-chlorobenzyl group and the thiophene ring.
Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and subsequent conversion of the epoxide into an allylic alcohol . These steps require specific reagents and conditions, such as palladium catalysts for the Heck reaction and strong bases for the epoxide formation.
Industrial Production Methods
Industrial production of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-1H-indol-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(4-chlorobenzyl)-1H-indol-3-ylmethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Ginsenoside Compound K
Uniqueness
Compared to similar compounds, 1-(4-chlorobenzyl)-1H-indol-3-ylmethanone stands out due to its unique combination of an indole and thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H14ClNOS |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]indol-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H14ClNOS/c21-15-9-7-14(8-10-15)12-22-13-17(16-4-1-2-5-18(16)22)20(23)19-6-3-11-24-19/h1-11,13H,12H2 |
InChI Key |
JOGMEFBAQQJZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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